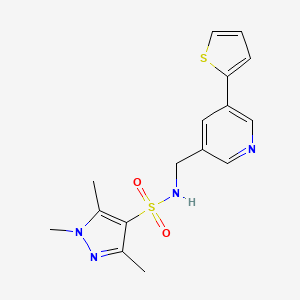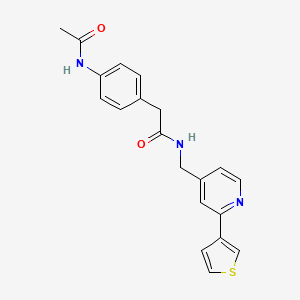
2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the growth and survival of cancer cells.
Wissenschaftliche Forschungsanwendungen
Acyl-Coenzyme A: Cholesterol O-Acyltransferase (ACAT) Inhibition
- A derivative of the compound, identified as K-604, has been studied for its potent inhibition of human ACAT-1, showing significant selectivity over ACAT-2. This compound exhibits improved aqueous solubility and oral absorption, making it a potential clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis of Heterocyclic Compounds
- The compound has been utilized in the synthesis of various heterocyclic derivatives, such as pyridine, pyridazine, and pyrimido-[4,5-c]pyridazine. This demonstrates its versatility in creating diverse chemical structures for potential pharmacological applications (Rady & Barsy, 2006).
Anti-mitotic Agent Synthesis
- A novel compound derived from this chemical and known anti-mitotic agents, indibulin and combretastatin, has been synthesized. This derivative showed cytotoxic activity against various breast cancer cell lines, suggesting potential as an anti-cancer agent (Moghadam & Amini, 2018).
Kappa-Opioid Receptor (KOR) Antagonism
- A structurally related compound, PF-04455242, has been identified as a high-affinity antagonist selective for KOR. It demonstrated potential for treating conditions like depression and addiction disorders, showing the importance of such compounds in neuropharmacology (Grimwood et al., 2011).
Antiallergic Activity
- Derivatives of the compound have been developed as potential antiallergic agents, showing significant potency in inhibiting histamine release and cytokine production in relevant biological assays (Menciu et al., 1999).
Antibacterial Activity
- Certain derivatives, like N-substituted pyrazole, thiazole, and thiadiazole, have been synthesized and evaluated for their antibacterial properties. This highlights the compound's role in developing new antimicrobial agents (Singh et al., 2010).
Eigenschaften
IUPAC Name |
2-(4-acetamidophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14(24)23-18-4-2-15(3-5-18)11-20(25)22-12-16-6-8-21-19(10-16)17-7-9-26-13-17/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWQSDCSGXDCHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

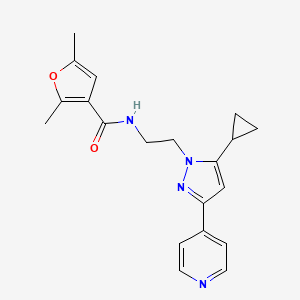
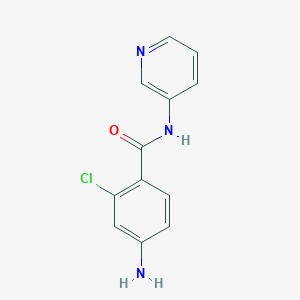

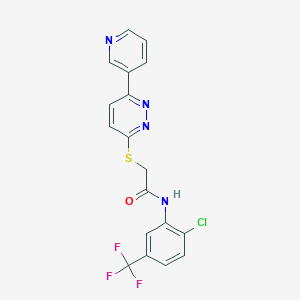
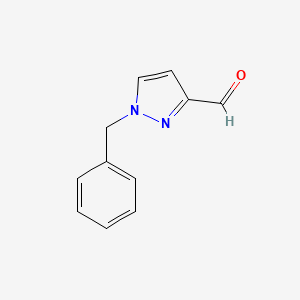
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)
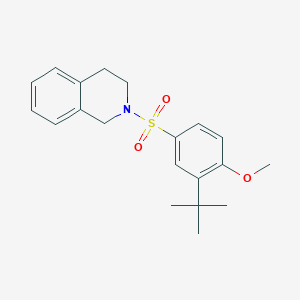

![5-Benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B2386173.png)
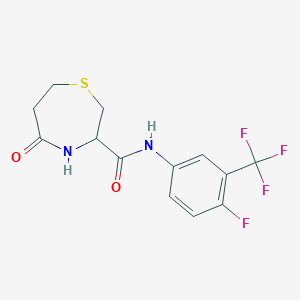
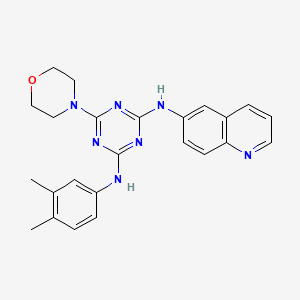
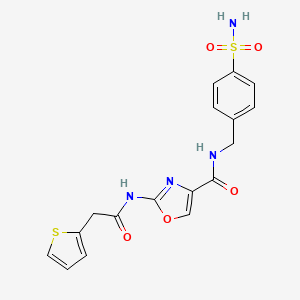
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2386178.png)
